molecular formula C11H8BrNOS B187227 N-(4-bromophenyl)thiophene-2-carboxamide CAS No. 50428-20-1

N-(4-bromophenyl)thiophene-2-carboxamide

Cat. No. B187227
CAS RN: 50428-20-1
M. Wt: 282.16 g/mol
InChI Key: GOSYKGLEOORQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)thiophene-2-carboxamide is a compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a member of the thiophene family, which is a class of compounds known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)thiophene-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-bromophenyl)thiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. Additionally, it has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromophenyl)thiophene-2-carboxamide is that it is relatively easy to synthesize and has a high yield. Additionally, it has been shown to have a range of potential therapeutic applications, which makes it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.

Future Directions

There are many future directions for the study of N-(4-bromophenyl)thiophene-2-carboxamide. One area of research is the development of targeted therapies for specific diseases. Additionally, further study is needed to fully understand the mechanism of action of this compound. Finally, more research is needed to determine the safety and efficacy of N-(4-bromophenyl)thiophene-2-carboxamide in humans.

Synthesis Methods

The synthesis of N-(4-bromophenyl)thiophene-2-carboxamide involves the reaction of 4-bromobenzoyl chloride with thiophene-2-carboxamide in the presence of a base such as triethylamine. The reaction yields N-(4-bromophenyl)thiophene-2-carboxamide as a white solid with a high yield.

Scientific Research Applications

N-(4-bromophenyl)thiophene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, anti-inflammatory, and analgesic activities. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

50428-20-1

Product Name

N-(4-bromophenyl)thiophene-2-carboxamide

Molecular Formula

C11H8BrNOS

Molecular Weight

282.16 g/mol

IUPAC Name

N-(4-bromophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H8BrNOS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14)

InChI Key

GOSYKGLEOORQPW-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.